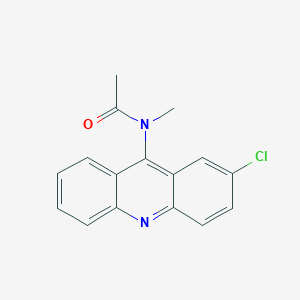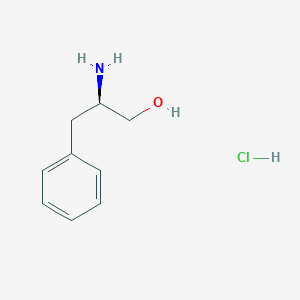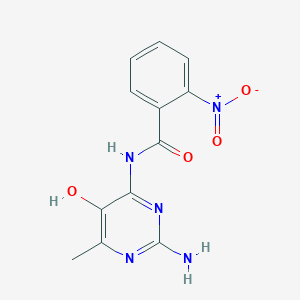
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RCOCl, RCHO, CH3I, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted carbamates or amides.
Applications De Recherche Scientifique
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group.
tert-Butyl (4-methylbenzyl)carbamate: A related compound with a methylbenzyl group.
Uniqueness
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages with amines and its ease of removal under mild conditions make it a valuable tool in organic synthesis and various scientific research applications .
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
Clé InChI |
WCYJANVXBIHYCS-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)CO |
SMILES canonique |
CC(C)CC(CNC(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)





![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)


![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
